N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-sulfonamide
CAS No.: 941984-02-7
Cat. No.: VC4354578
Molecular Formula: C20H20N2O4S2
Molecular Weight: 416.51
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 941984-02-7 |
|---|---|
| Molecular Formula | C20H20N2O4S2 |
| Molecular Weight | 416.51 |
| IUPAC Name | N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-sulfonamide |
| Standard InChI | InChI=1S/C20H20N2O4S2/c23-27(24)15-4-3-14-22(27)18-12-10-17(11-13-18)21-28(25,26)20-9-5-7-16-6-1-2-8-19(16)20/h1-2,5-13,21H,3-4,14-15H2 |
| Standard InChI Key | NEJGIEBSCLDUBA-UHFFFAOYSA-N |
| SMILES | C1CCS(=O)(=O)N(C1)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC4=CC=CC=C43 |
Introduction
N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-sulfonamide is a complex organic compound characterized by its sulfonamide functional group and a dioxothiazinane moiety attached to a naphthalene ring system. Sulfonamides are well-known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The compound's unique structure suggests potential biological and pharmacological applications, although specific studies on this compound remain limited.
Potential Applications in Medicinal Chemistry
Sulfonamide derivatives are widely recognized for their biological activity. Below are potential applications extrapolated from related compounds:
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Antimicrobial Activity:
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Sulfonamides are effective against Gram-positive and Gram-negative bacteria by inhibiting dihydropteroate synthase in folate synthesis pathways.
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The presence of the dioxothiazinane ring may enhance specificity or broaden the spectrum of activity.
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Anticancer Potential:
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Aromatic sulfonamides have been investigated as inhibitors of carbonic anhydrase IX (CAIX), an enzyme overexpressed in hypoxic tumor cells.
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The naphthalene moiety could improve lipophilicity, aiding in cell membrane permeability.
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Anti-inflammatory Properties:
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Sulfonamides with heterocyclic rings have shown promise as inhibitors of cyclooxygenase enzymes (COX), reducing inflammation.
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Synthetic Pathways
The synthesis of N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-sulfonamide likely involves:
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Formation of the Dioxothiazinane Ring:
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Reaction of amines with sulfur-containing reagents under controlled conditions.
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Attachment to Phenyl-Naphthalene Moiety:
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Coupling reactions such as sulfonation or amidation using sulfonyl chlorides and aromatic amines.
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Comparative Analysis with Related Compounds
| Property | N-[4-(1,1-dioxothiazinan-2-yl)phenyl]naphthalene-1-sulfonamide | Related Sulfonamides |
|---|---|---|
| Antimicrobial Activity | Potentially broad-spectrum | Proven activity against S. aureus and E. coli |
| Structural Complexity | High | Moderate |
| Lipophilicity | Likely high due to naphthalene | Variable |
| Synthetic Accessibility | Moderate | Generally accessible |
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